4-[3-nitro-4-(phenylamino)phenyl]phthalazin-1(2H)-one
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Overview
Description
4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a nitro group, a phenylamino group, and a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, including nitration, amination, and cyclization reactions. The starting materials often include nitrobenzene derivatives and phthalic anhydride. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization, chromatography, and distillation is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and various acids and bases. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The nitro group and phenylamino group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[4-Nitro-3-(phenylamino)phenyl]-1-piperazinyl]phenylmethanone
- 4-[3-nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one
Uniqueness
4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H14N4O3 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-(4-anilino-3-nitrophenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C20H14N4O3/c25-20-16-9-5-4-8-15(16)19(22-23-20)13-10-11-17(18(12-13)24(26)27)21-14-6-2-1-3-7-14/h1-12,21H,(H,23,25) |
InChI Key |
DIPPPUDWSNVLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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